1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)propan-1-one
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Overview
Description
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound featuring a pyrazole core structure. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry . The presence of trifluoromethyl and hydroxyl groups in the compound enhances its chemical reactivity and potential biological activity .
Preparation Methods
The synthesis of 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE involves multiple steps. One common method includes the condensation of 1,3-diketones with arylhydrazines . The reaction conditions typically involve the use of catalysts such as Nano-ZnO to achieve regioselectivity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole core.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of agrochemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity . The pyrazole core structure allows it to interact with various biological pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-methyl-1-phenyl-1H-pyrazol-5-ol and hydrazine-coupled pyrazoles . Compared to these compounds, 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to the presence of both trifluoromethyl and hydroxyl groups, which enhance its chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C11H13F3N4O2 |
---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methylpyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C11H13F3N4O2/c1-7-5-16-17(6-7)8(2)9(19)18-10(20,3-4-15-18)11(12,13)14/h4-6,8,20H,3H2,1-2H3 |
InChI Key |
ONTUYAQKSYMZTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(C)C(=O)N2C(CC=N2)(C(F)(F)F)O |
Origin of Product |
United States |
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